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Compound of Interest

Compound Name: 2,3-Difluoro-D-Phenylalanine

Cat. No.: B1588279 Get Quote

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive

molecules has become a cornerstone of drug design and optimization.[1] Fluorinated amino

acids, a specialized class of building blocks, are instrumental in this pursuit, offering a means to

fine-tune the physicochemical and biological properties of peptides and small-molecule drugs.

[2] Among these, 2,3-Difluoro-D-phenylalanine stands out as a non-canonical amino acid of

significant interest. Its unique substitution pattern on the aromatic ring introduces profound

electronic and conformational effects, which can be leveraged by researchers to enhance

metabolic stability, modulate binding affinity, and improve the overall pharmacokinetic profile of

therapeutic candidates.

This guide serves as a technical resource for researchers, scientists, and drug development

professionals. It provides a comprehensive overview of 2,3-Difluoro-D-phenylalanine, from its

fundamental properties and structure to its synthesis, applications, and the mechanistic

rationale behind its use in advanced therapeutic design.

Core Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the foundation of its

application. The key identifiers and physicochemical data for 2,3-Difluoro-D-phenylalanine
are summarized below.
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Property Value Source

CAS Number 266360-59-2 [3][4]

Molecular Formula C₉H₉F₂NO₂ [3]

Molecular Weight 201.17 g/mol [3]

Synonyms

(2R)-2-Amino-3-(2,3-

difluorophenyl)propanoic acid,

H-D-Phe(2,3-F2)-OH

[3]

Purity Typically ≥98% [3]

Appearance
White to off-white powder

(typical)
[5]

Storage Store in a dry, sealed place [3]

Chemical Structure and Stereochemical
Significance
The structure of 2,3-Difluoro-D-phenylalanine is defined by a phenylalanine backbone with

two fluorine atoms substituted at the ortho and meta positions of the phenyl ring. The "D"

designation refers to the stereochemistry at the alpha-carbon (α-carbon), which is crucial for its

function in drug design.

Figure 1: Structure of 2,3-Difluoro-D-phenylalanine.

Stereochemistry (The 'D' Configuration): Natural proteins are constructed exclusively from L-

amino acids.[6][7] The incorporation of a D-amino acid, such as 2,3-Difluoro-D-phenylalanine,

into a peptide therapeutic is a deliberate strategy to confer resistance to enzymatic

degradation.[6] Proteases, the enzymes that break down proteins, are stereospecific and

generally do not recognize or cleave peptide bonds involving D-amino acids. This significantly

increases the in vivo half-life of the peptide drug.

Fluorine Substitution: The two fluorine atoms exert a powerful influence on the molecule's

properties:
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Electronic Effects: Fluorine is the most electronegative element, and its presence withdraws

electron density from the aromatic ring. This alters the ring's quadrupole moment and can

change its interaction with biological targets, such as moving from a favorable π-π stacking

interaction to a potentially repulsive one, or enabling new polar interactions.

Conformational Constraint: The steric bulk of the fluorine atoms can restrict the rotation of

the phenyl ring, locking the side chain into a more defined conformation. This pre-

organization can lead to higher binding affinity by reducing the entropic penalty upon binding

to a receptor.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Fluorine substitution

can block sites of metabolic oxidation by Cytochrome P450 enzymes, a common pathway for

drug degradation, thereby enhancing the molecule's stability and bioavailability.[2]

General Synthesis Pathway: The Erlenmeyer-Plöchl
Reaction
While various synthetic routes exist, a foundational and illustrative method for producing

fluorinated phenylalanine analogs is the Erlenmeyer-Plöchl synthesis.[8] This pathway involves

the condensation of a substituted benzaldehyde with an N-acylglycine to form an azalactone,

which is subsequently hydrolyzed to yield the target amino acid.
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Starting Materials:
2,3-Difluorobenzaldehyde

N-Acetylglycine

Reagents:
Acetic Anhydride
Sodium Acetate

Step 1: Condensation
(Anhydrous Conditions)

Intermediate:
Azalactone Formation

Reagents:
Acid or Base (e.g., HCl, NaOH)

Heat

Step 2: Hydrolysis
(Ring Opening)

Step 3: Purification
(Recrystallization)

Final Product:
2,3-Difluoro-DL-phenylalanine

Optional Step 4:
Chiral Resolution

Target Compound:
2,3-Difluoro-D-phenylalanine

Separation of Enantiomers

Click to download full resolution via product page

Figure 2: General workflow for the synthesis of 2,3-Difluoro-D-phenylalanine.
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Causality Behind Experimental Choices:

Anhydrous Conditions (Step 1): The initial condensation reaction relies on acetic anhydride

to act as both a solvent and a dehydrating agent. The presence of water would lead to

premature hydrolysis of the anhydride and the azalactone intermediate, drastically reducing

the yield.[8]

Hydrolysis (Step 2): The stable azalactone ring must be opened to yield the amino acid. This

is typically achieved under harsh conditions, such as refluxing with a strong acid or base,

which provides the necessary energy to break the ester and amide bonds within the five-

membered ring.[8]

Chiral Resolution (Step 4): The Erlenmeyer-Plöchl synthesis produces a racemic mixture (a

50:50 mix of D- and L-enantiomers). To isolate the desired D-isomer, a chiral resolution step

is required. This is often accomplished via enzymatic methods or by forming diastereomeric

salts with a chiral resolving agent, which can then be separated by crystallization.

Applications in Drug Development and Medicinal
Chemistry
The incorporation of 2,3-Difluoro-D-phenylalanine is a strategic decision aimed at overcoming

common challenges in drug development. Its utility stems from the predictable yet powerful

effects of its unique structure.

Peptide Therapeutic

Biological System

Modified Therapeutic

Native Peptide
(L-Phe)

Receptor / Enzyme

Binding

Degrading Enzyme
(Protease)

Degradation
(Short Half-life)

Modified Peptide
(2,3-diF-D-Phe)

Altered Binding
(Improved Affinity/

Selectivity)

Blocked Degradation
(Increased Half-life)
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Figure 3: Conceptual impact of substituting a native L-Phe with 2,3-diF-D-Phe.

Key Applications:

Enhancing Peptide Stability: As previously discussed, the D-configuration provides robust

protection against proteolytic degradation, a primary hurdle for peptide-based drugs.

Modulating Receptor Selectivity: The altered electronics and conformation of the

difluorinated phenyl ring can change how a peptide interacts with its target receptor. This can

be used to engineer selectivity, for instance, by strengthening binding to a desired receptor

subtype while weakening interactions with off-target receptors, thereby reducing side effects.

Probing Protein-Ligand Interactions: Researchers use fluorinated amino acids as probes in

¹⁹F NMR spectroscopy.[2] Since fluorine is not naturally present in biological systems, the ¹⁹F

NMR signal is background-free. Incorporating 2,3-Difluoro-D-phenylalanine allows

scientists to monitor changes in the local environment of the amino acid upon binding to a

protein, providing valuable insights into protein structure and dynamics.[2]

Improving CNS Penetration: While not universally applicable, modifying a drug's lipophilicity

by adding fluorine can sometimes enhance its ability to cross the blood-brain barrier, a

critical step for developing treatments for neurological disorders.

Experimental Protocol: Incorporation into a Peptide
via SPPS
The following is a generalized, self-validating protocol for the incorporation of Fmoc-D-Phe(2,3-

F2)-OH (the standard protected form for solid-phase peptide synthesis) into a growing peptide

chain.

Objective: To incorporate 2,3-Difluoro-D-phenylalanine at a specific position in a target

peptide sequence using automated Solid-Phase Peptide Synthesis (SPPS).

Materials:

Rink Amide MBHA resin
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Fmoc-protected amino acids (including Fmoc-D-Phe(2,3-F2)-OH)

Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate)

Base: DIPEA (N,N-Diisopropylethylamine)

Solvent: DMF (Dimethylformamide)

Deprotection solution: 20% piperidine in DMF

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

Methodology:

Resin Preparation:

Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.

Validation: Swelling is visually confirmed by an increase in resin bed volume.

First Amino Acid Coupling:

Remove the Fmoc protecting group from the resin using 20% piperidine in DMF (2 x 10

min).

Wash the resin thoroughly with DMF (5x).

Couple the first C-terminal Fmoc-protected amino acid using HBTU/DIPEA in DMF for 1-2

hours.

Validation: Perform a Kaiser test. A negative result (yellow beads) confirms complete

coupling. If positive (blue beads), recouple for another hour.

Chain Elongation (Iterative Cycle):

Step 3a (Deprotection): Remove the N-terminal Fmoc group with 20% piperidine in DMF

(2 x 10 min).
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Step 3b (Washing): Wash the resin with DMF (5x) to remove residual piperidine.

Step 3c (Coupling):

Pre-activate the next amino acid (e.g., Fmoc-D-Phe(2,3-F2)-OH) by dissolving it with

HBTU and DIPEA in DMF for 2 minutes.

Add the activation mixture to the resin. Allow to react for 1-2 hours.

Step 3d (Validation & Washing): Perform a Kaiser test to confirm complete coupling. Wash

with DMF (3x).

Repeat the cycle for each amino acid in the sequence.

Final Deprotection:

Once the sequence is complete, perform a final Fmoc deprotection as described in Step

3a.

Cleavage and Deprotection:

Wash the resin with DCM (dichloromethane) and dry under vacuum.

Add the cleavage cocktail to the resin and allow it to react for 2-3 hours to cleave the

peptide from the resin and remove side-chain protecting groups.

Validation: The cleavage efficiency is determined post-purification by comparing the actual

yield to the theoretical yield based on initial resin loading.

Purification and Analysis:

Precipitate the crude peptide in cold diethyl ether.

Purify the peptide using reverse-phase HPLC.

Confirm the identity and purity of the final product using LC-MS (Liquid Chromatography-

Mass Spectrometry).
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Validation: A single major peak in the HPLC chromatogram and a mass spectrum

matching the calculated molecular weight (201.17 Da for the 2,3-Difluoro-D-
phenylalanine residue plus the rest of the peptide) confirms a successful synthesis.

Conclusion
2,3-Difluoro-D-phenylalanine is more than just another amino acid analog; it is a

sophisticated tool for molecular engineering. Its value lies in the predictable and potent effects

imparted by its unique stereochemistry and fluorine substitution pattern. By providing

resistance to enzymatic degradation, modulating electronic interactions, and offering a means

to probe biological systems, it empowers scientists to design more stable, selective, and

effective therapeutic agents. As the demand for advanced biologics and targeted small

molecules grows, the role of strategically designed building blocks like 2,3-Difluoro-D-
phenylalanine will undoubtedly continue to expand, pushing the boundaries of modern drug

discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Drug Design]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1588279#2-3-difluoro-d-phenylalanine-cas-number-
and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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